molecular formula C12H17ClN2O3 B1394671 3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1219982-88-3

3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1394671
CAS No.: 1219982-88-3
M. Wt: 272.73 g/mol
InChI Key: BWBUPIHXVVIXKD-UHFFFAOYSA-N
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Description

3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride is a piperidine derivative substituted with a 2-nitrophenoxymethyl group at the 3-position of the piperidine ring. The molecular formula is C₁₂H₁₇ClN₂O₃, with a molecular weight of 272.73 g/mol. The compound is characterized by:

  • Piperidine core: A six-membered saturated nitrogen heterocycle.
  • 2-Nitrophenoxy substituent: A phenoxy group with a nitro (-NO₂) group at the ortho (2-) position.
  • Hydrochloride salt: Enhances stability and solubility in polar solvents.

This compound is primarily used in pharmaceutical and chemical research as a synthetic intermediate.

Properties

IUPAC Name

3-[(2-nitrophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c15-14(16)11-5-1-2-6-12(11)17-9-10-4-3-7-13-8-10;/h1-2,5-6,10,13H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBUPIHXVVIXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride typically involves the following steps:

    Formation of the Nitrophenoxy Intermediate: The starting material, 2-nitrophenol, is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, under basic conditions to form 2-nitrophenoxymethyl chloride.

    Nucleophilic Substitution: The 2-nitrophenoxymethyl chloride is then reacted with piperidine in the presence of a base, such as sodium hydroxide, to form 3-[(2-Nitrophenoxy)methyl]piperidine.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain this compound as a crystalline solid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, sodium hydroxide.

Major Products Formed

    Oxidation: 3-[(2-Aminophenoxy)methyl]piperidine.

    Reduction: 3-[(2-Aminophenoxy)methyl]piperidine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives, which are important intermediates in organic synthesis.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The piperidine ring can also interact with receptor sites, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride, differing in substituent positions, functional groups, or halogenation patterns.

Positional Isomers

Piperidine, 3-[(4-nitrophenoxy)methyl]-, hydrochloride (CAS 1219982-62-3)
  • Molecular Formula : C₁₂H₁₆N₂O₃·ClH
  • Molecular Weight : 272.73 g/mol
  • Key Difference: Nitro group at the para (4-) position on the phenoxy ring.
  • Solubility: Similar to the target compound due to identical molecular weight and salt form.
  • Applications : Likely used in similar R&D contexts as a precursor for nitro-reduction chemistry .
4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride (CK00361E-1)
  • Molecular Formula : C₁₂H₁₇ClN₂O₃
  • Molecular Weight : 272.73 g/mol
  • Key Difference: Phenoxymethyl group at the 4-position of the piperidine ring.
  • Physical Properties: Brown solid; stable under normal conditions but incompatible with strong oxidizers .
  • Implications :
    • Stereochemical Effects : The shifted substitution on the piperidine ring may alter binding affinity in biological systems compared to the 3-substituted analogue.

Substituted Derivatives

3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride (CAS 1220037-62-6)
  • Molecular Formula : C₁₃H₁₉ClN₂O₃
  • Molecular Weight : 286.76 g/mol
  • Key Difference: Additional methyl group at the 4-position of the phenoxy ring.
  • Synthetic Utility: The methyl group may sterically hinder reactions at the nitro group, slowing reduction kinetics .
3-[(2-Chloro-5-methylphenoxy)methyl]piperidine hydrochloride
  • Molecular Formula: C₁₃H₁₉Cl₂NO
  • Molecular Weight : 276.2 g/mol
  • Key Differences: Chloro and methyl substituents on the phenoxy ring.
  • Hazards : Classified as an irritant (Xi) .

Halogenated Analogues

3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride (CAS 1289386-70-4)
  • Molecular Formula: C₁₃H₁₈Cl₂FNO
  • Molecular Weight : 294.19 g/mol
  • Key Differences: Chloro and fluoro substituents on the phenoxy ring.
  • Implications :
    • Bioactivity : Fluorine’s electronegativity may enhance binding to biological targets compared to nitro groups.
    • Stability : Halogens increase resistance to oxidative degradation .
3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride (CAS 1220035-32-4)
  • Molecular Formula: C₁₄H₂₁Cl₂NO
  • Molecular Weight : 290.23 g/mol
  • Key Differences : Chloro and dimethyl substituents.
  • Hazards : Irritant (Xi) classification .
  • Implications: Steric Effects: Dimethyl groups may reduce reactivity at the phenoxy ring due to steric hindrance.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards/Stability Notes
3-[(2-Nitrophenoxy)methyl]piperidine HCl 614730-50-6 C₁₂H₁₇ClN₂O₃ 272.73 2-Nitro phenoxy Stable; avoid strong oxidizers
3-[(4-Nitrophenoxy)methyl]piperidine HCl 1219982-62-3 C₁₂H₁₆ClN₂O₃ 272.73 4-Nitro phenoxy Similar stability to target
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine HCl 1220037-62-6 C₁₃H₁₉ClN₂O₃ 286.76 4-Methyl, 2-nitro phenoxy Increased lipophilicity
3-[(2-Chloro-5-methylphenoxy)methyl]piperidine HCl N/A C₁₃H₁₉Cl₂NO 276.2 2-Chloro, 5-methyl phenoxy Irritant (Xi)
3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine HCl 1289386-70-4 C₁₃H₁₈Cl₂FNO 294.19 2-Chloro, 6-fluoro phenoxy Enhanced bioactivity potential

Research Findings and Implications

  • Reactivity : Ortho-nitro substituents (as in the target compound) are more reactive in reduction reactions than para-nitro isomers, making them preferable for synthesizing amine derivatives .
  • Toxicity: Limited acute toxicity data are available for these compounds, but halogenated derivatives (e.g., chloro-substituted) often exhibit higher irritancy .
  • Applications : Nitro-substituted piperidines are intermediates in antiviral and CNS drug development, while halogenated variants are explored in antimicrobial agents .

Biological Activity

3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and analgesic properties, as well as its mechanisms of action.

  • Molecular Formula : C12H14ClN2O3
  • Molecular Weight : 270.70 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.125 μg/mL
Escherichia coli12.5 μg/mL
Candida albicans6.25 μg/mL

The compound's nitrophenyl moiety is believed to enhance its antibacterial activity by interfering with bacterial cell wall synthesis or function .

Anticancer Activity

The anticancer potential of nitro-containing compounds has been documented extensively. This compound may exert its effects through several mechanisms:

  • Inhibition of Topoisomerase : This enzyme is crucial for DNA replication and repair; inhibition can lead to cancer cell death.
  • Alkylation of DNA : Nitro groups can form reactive intermediates that bind to DNA, disrupting replication and transcription.
  • Inhibition of Tubulin Polymerization : This disrupts mitotic spindle formation, leading to cell cycle arrest.

In vitro studies have demonstrated that related compounds show promising results against various cancer cell lines, including lung and breast cancer cells .

Analgesic Effects

Preliminary studies suggest that compounds within this class may also exhibit analgesic properties. For instance, research on acyl piperazine opioids indicates that similar structures can provide pain relief comparable to established opioids like morphine . The analgesic mechanism might involve modulation of opioid receptors or other pain pathways in the central nervous system.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various piperidine derivatives against resistant strains of bacteria, highlighting the superior performance of nitro-substituted compounds in inhibiting growth .
  • Cytotoxicity in Cancer Cells : In a controlled experiment, a series of piperidine derivatives were tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, revealing significant cytotoxicity attributed to the presence of the nitrophenyl group .

Q & A

Q. What experimental controls are critical when assessing the compound’s biological activity?

  • Include negative controls (vehicle-only treatments) and positive controls (e.g., known kinase inhibitors if studying enzyme inhibition). Validate assay specificity using CRISPR-edited cell lines or competitive binding studies. Replicate experiments across independent labs to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.